REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].[Li]CCCC.[F:12][CH2:13][C:14](OCC)=[O:15].B(F)(F)F.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[F:12][CH2:13][C:14](=[O:15])[C:6]#[C:5][Si:2]([CH3:4])([CH3:3])[CH3:1] |f:4.5|
|
Name
|
|
Quantity
|
49.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
52.9 g
|
Type
|
reactant
|
Smiles
|
FCC(=O)OCC
|
Name
|
|
Quantity
|
74.4 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
After stirring for about 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was lowered to about −55° C.
|
Type
|
TEMPERATURE
|
Details
|
over about 25 minutes with maintaining the inner temperature below −30° C
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
with maintaining the inner temperature below −25° C.
|
Type
|
ADDITION
|
Details
|
OEt was added
|
Type
|
TEMPERATURE
|
Details
|
over 15 minutes with maintaining the inner temperature −55° C. to −65° C
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 20° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 200 mL of ethylacetate
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 250 mL of brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum at 10 mbar and 68° C.
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FCC(C#C[Si](C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |